molecular formula C12H10N2O B12976963 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B12976963
M. Wt: 198.22 g/mol
InChI Key: NTPBHRWPOFDYII-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is an indole derivative that features a nitrile group and a ketone functionality Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-methylindole with a suitable nitrile and ketone precursor. One common method involves the use of 5-methylindole, malononitrile, and an appropriate aldehyde under basic conditions to form the desired product through a multi-step reaction sequence .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Uniqueness: 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its specific functional groups (nitrile and ketone) that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-(5-methyl-1H-indol-3-yl)-3-oxopropanenitrile

InChI

InChI=1S/C12H10N2O/c1-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3

InChI Key

NTPBHRWPOFDYII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)CC#N

Origin of Product

United States

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